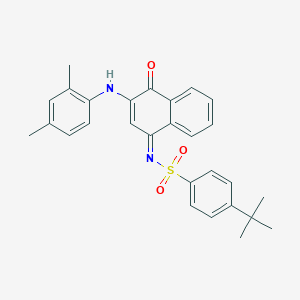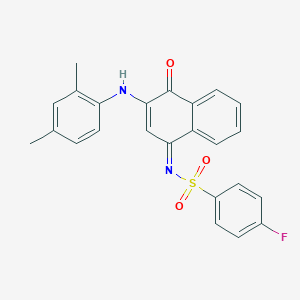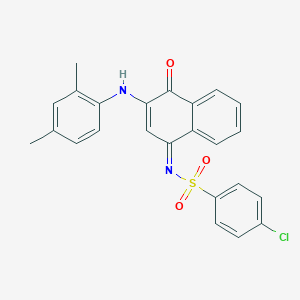![molecular formula C20H22N2O4S B285126 Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)
Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate, also known as EICT, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiophene-based molecules, which are known for their diverse biological activities. EICT has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. Additionally, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to induce the expression of pro-apoptotic genes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a key role in cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is relatively easy to synthesize and purify, making it a cost-effective candidate for drug development. However, one of the limitations of using Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is its potential toxicity, as studies have shown that high doses of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can cause liver and kidney damage in animals.
Orientations Futures
There are several future directions for the research on Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate. One potential direction is to investigate the use of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate in combination with other anti-inflammatory and anti-cancer drugs, in order to enhance their therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate, in order to identify potential targets for drug development. Finally, more research is needed to investigate the safety and toxicity of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate in humans, in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate involves the reaction of 2-isopropylphenol with ethyl cyanoacetate in the presence of a base catalyst, followed by the addition of thiophene-2-carboxylic acid chloride and N-(tert-butoxycarbonyl)-glycine. The resulting product is then purified using column chromatography to obtain pure Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines and enzymes, which play a key role in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C20H22N2O4S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
ethyl 4-cyano-3-methyl-5-[[2-(2-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-5-25-20(24)18-13(4)15(10-21)19(27-18)22-17(23)11-26-16-9-7-6-8-14(16)12(2)3/h6-9,12H,5,11H2,1-4H3,(H,22,23) |
Clé InChI |
ORXUXZYTVUVMGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2C(C)C)C#N)C |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2C(C)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)